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Compound Name: 5-bromo-1H-indazol-3-ol

Cat. No.: B1287638 Get Quote

An In-depth Technical Guide to the Chemical Properties of 5-bromo-1H-indazol-3-ol

Executive Summary
This technical guide provides a comprehensive analysis of the chemical properties, synthesis,

and reactivity of 5-bromo-1H-indazol-3-ol (CAS No: 7364-27-4). As a substituted indazole, this

heterocyclic compound is of significant interest to researchers in medicinal chemistry and drug

development. The indazole core is a bioisostere of indole, a privileged scaffold in numerous

biologically active molecules. The strategic placement of a bromine atom at the C5 position and

a hydroxyl group at the C3 position endows this molecule with a unique combination of

physicochemical properties and versatile reactivity, making it a valuable intermediate for the

synthesis of novel therapeutic agents. This document delves into its structural nuances,

including tautomerism, provides a full spectroscopic profile, outlines key synthetic and reactive

pathways, and presents detailed experimental protocols relevant to its application in modern

chemical research.

Introduction: The Significance of the Indazole
Scaffold
The indazole ring system, a bicyclic heteroaromatic structure composed of fused benzene and

pyrazole rings, has garnered substantial attention from pharmaceutical researchers.[1] Its

structural similarity to indole allows it to function as a bioisostere, mimicking the interactions of
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indole-containing compounds with biological targets while often offering improved metabolic

stability or altered pharmacological profiles.[1]

Derivatives of indazole are known to exhibit a wide range of biological activities, including anti-

cancer, anti-inflammatory, and anti-emetic properties.[1][2] The utility of the indazole scaffold is

greatly enhanced by functionalization. 5-bromo-1H-indazol-3-ol incorporates two key

functional groups:

The 3-hydroxyl group: This group is critical for establishing hydrogen bonding interactions

with biological targets and influences the compound's acidity and solubility. It also exists in a

tautomeric equilibrium with its keto form, a crucial consideration for its reactivity and

biological function.[3][4]

The 5-bromo substituent: The bromine atom serves as a powerful "synthetic handle."[5][6] It

facilitates a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-

Hartwig), enabling the introduction of diverse molecular fragments to build complex

molecular libraries for drug discovery programs.[7]

This guide will explore these features in detail, providing the technical foundation necessary for

scientists to effectively utilize 5-bromo-1H-indazol-3-ol in their research endeavors.

Physicochemical and Structural Properties
A thorough understanding of the fundamental physicochemical properties of 5-bromo-1H-
indazol-3-ol is essential for its handling, formulation, and application in synthetic chemistry.

General Properties
The primary identification and physical characteristics are summarized below.
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Property Value Reference(s)

CAS Number 7364-27-4 [8][9][10]

Molecular Formula C₇H₅BrN₂O [8][10]

Molecular Weight 213.03 g/mol [8]

Appearance
White to yellow crystalline

powder
[8]

Solubility

Slightly soluble in water;

soluble in organic solvents

such as ethanol, ether, and

acetone.

[8]

Tautomerism: The Hydroxy-Oxo Equilibrium
A critical chemical feature of 1H-indazol-3-ols is their existence in tautomeric equilibrium with

the corresponding 1,2-dihydro-3H-indazol-3-one form.[3][4] This equilibrium is influenced by

factors such as the solvent, pH, and temperature. Computational and experimental studies on

related indazolones have established that the 1H-indazol-3-ol tautomer is generally the

predominant form in solution.[4] This is a vital consideration, as the two tautomers present

different reactive profiles and hydrogen bonding capabilities.

5-bromo-1H-indazol-3-ol
(Hydroxy Tautomer - Predominant)

5-bromo-1,2-dihydro-3H-indazol-3-one
(Oxo/Keto Tautomer)

⇌

Click to download full resolution via product page

Caption: Tautomeric equilibrium of 5-bromo-1H-indazol-3-ol.

Spectroscopic and Analytical Characterization
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Confirming the identity and purity of 5-bromo-1H-indazol-3-ol requires a suite of standard

spectroscopic techniques. While a publicly available, experimentally-derived spectrum for this

specific molecule is not widespread, its expected profile can be accurately predicted based on

its structure and data from closely related analogues.[5][11]

¹H NMR Spectroscopy (in DMSO-d₆): The proton NMR spectrum is expected to show distinct

signals. The N-H and O-H protons will likely appear as broad singlets at high chemical shifts

(>10 ppm). The aromatic region should display three protons on the benzene ring. Based on

the substitution pattern, a doublet for H7, a doublet of doublets for H6, and a doublet for H4

are anticipated.

¹³C NMR Spectroscopy: The carbon spectrum will confirm the seven unique carbon atoms of

the core structure. The C=O carbon of the minor keto tautomer would appear significantly

downfield (~160-170 ppm), while the C-OH carbon of the major tautomer would be further

upfield. The C-Br carbon will also show a characteristic shift.

Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern

for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate

1:1 ratio). Key fragmentation pathways would likely involve the loss of CO, N₂, or other small

fragments.[5]

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by broad absorption

bands in the 3200-3400 cm⁻¹ region, corresponding to O-H and N-H stretching. If a

significant portion of the keto tautomer is present, a C=O stretch would be observed around

1680-1700 cm⁻¹.

Chemical Reactivity and Synthesis
The synthetic utility of 5-bromo-1H-indazol-3-ol stems from its multiple reactive sites, which

can be addressed with high selectivity under appropriate conditions.

Proposed Synthesis
A common and efficient route to substituted 3-aminoindazoles involves the reaction of a 2-

fluorobenzonitrile derivative with hydrazine.[7][12] This can be adapted for the synthesis of 5-
bromo-1H-indazol-3-ol. The resulting 5-bromo-1H-indazol-3-amine serves as a key
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intermediate, which can then be converted to the target 3-ol via a diazotization reaction

followed by hydrolysis.

5-Bromo-2-fluorobenzonitrile

5-bromo-1H-indazol-3-amine

Cyclization

Hydrazine Hydrate
(Reflux in Ethanol)

5-bromo-1H-indazol-3-ol

Diazotization &
Hydrolysis

1. NaNO₂, aq. Acid (0-5 °C)
2. H₂O, Heat

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-bromo-1H-indazol-3-ol.

Key Reaction Pathways
The molecule's functionality allows for several classes of reactions critical for drug

development.

N-Alkylation/Acylation: The indazole ring contains two nitrogen atoms (N1 and N2) that can

be functionalized. Alkylation or acylation typically occurs preferentially at the N1 position, but

reaction conditions can be tuned to influence regioselectivity.

O-Alkylation/Acylation: The 3-hydroxyl group can be readily converted to ethers or esters,

which is a common strategy for modulating a drug candidate's solubility, lipophilicity, and

metabolic stability.

Palladium-Catalyzed Cross-Coupling: The C5-bromo position is the most valuable site for

molecular elaboration. It readily participates in Suzuki, Sonogashira, Buchwald-Hartwig, and
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Stille couplings, allowing for the introduction of aryl, heteroaryl, alkynyl, or amino groups.[7]

This is the cornerstone of its use as a building block.

Electrophilic Aromatic Substitution: While the indazole ring is generally electron-deficient and

the bromine atom is deactivating, further substitution (e.g., nitration, halogenation) on the

benzene ring is possible under forcing conditions, likely directed to the C4 or C7 positions.

Applications in Research and Drug Development
The primary application of 5-bromo-1H-indazol-3-ol is as a versatile intermediate in the

synthesis of pharmacologically active compounds.[2] Its derivatives have shown significant

promise in various therapeutic areas.

DAAO Inhibitors: A notable application is in the development of D-amino acid oxidase

(DAAO) inhibitors.[13] DAAO is a target for treating schizophrenia, as its inhibition can

increase levels of the neurotransmitter D-serine. The 1H-indazol-3-ol scaffold has been

identified as a novel and potent class of DAAO inhibitors, with one derivative demonstrating

the ability to increase plasma D-serine levels in vivo.[13]

Kinase Inhibitors: The indazole core is a well-established "hinge-binding" fragment in many

kinase inhibitors used in oncology.[7] The ability to functionalize the 5-position of the indazole

ring via cross-coupling allows for the exploration of the solvent-exposed region of the ATP-

binding pocket, a key strategy for enhancing potency and selectivity.

General Pharmaceutical Scaffolding: It serves as a foundational building block for creating

diverse chemical libraries aimed at a wide range of biological targets.[2][14]

Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and further

functionalization of 5-bromo-1H-indazol-3-ol.

Protocol 1: Synthesis of 5-bromo-1H-indazol-3-amine
(Intermediate)
This protocol is adapted from established procedures for similar compounds.[12]
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Setup: To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol (10 mL per gram of

starting material) in a sealed reaction vessel, add hydrazine hydrate (99%, 10.0 eq).

Reaction: Heat the reaction mixture to 95-100 °C and maintain for 4-6 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it

under reduced pressure to remove the solvent.

Purification: The resulting crude solid can be purified by recrystallization from ethanol or by

silica gel column chromatography to afford 5-bromo-1H-indazol-3-amine.[12][15]

Protocol 2: Suzuki Cross-Coupling at the C5-Position
(Example)
This protocol demonstrates the use of the C5-bromo group as a synthetic handle.[7]

Setup: In a reaction flask, combine 5-bromo-1H-indazol-3-ol (1.0 eq), the desired

arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such

as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like

dioxane or toluene and water (e.g., 4:1 ratio).

Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) to 90-100 °C for

8-16 hours, monitoring by TLC or LC-MS.

Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and

brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purification: Purify the crude product by silica gel column chromatography to yield the 5-aryl-

1H-indazol-3-ol derivative.

Conclusion
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5-bromo-1H-indazol-3-ol is a high-value chemical entity for scientists engaged in drug

discovery and organic synthesis. Its key attributes—the biologically relevant indazole core, the

tautomeric hydroxyl group, and the synthetically versatile bromine handle—provide a powerful

platform for the rational design and synthesis of complex molecules with therapeutic potential.

The insights and protocols detailed in this guide offer a robust foundation for researchers to

leverage the unique chemical properties of this compound in developing next-generation

pharmaceuticals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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